molecular formula C23H17FN2O2 B2949281 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-23-9

3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2949281
CAS RN: 1234692-23-9
M. Wt: 372.399
InChI Key: PUPQHNVTQGKINB-UHFFFAOYSA-N
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Description

This compound is a fluorinated pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The specific compound you’re asking about has additional phenyl and methoxy groups, which can influence its properties and reactivity .

Scientific Research Applications

Antioxidant Properties

The synthesis of 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives from this aldehyde has led to compounds with excellent radical scavenging activity. These derivatives exhibit antioxidant properties, potentially mitigating oxidative stress and protecting cells from damage .

Anticancer Potential

Several drugs with pyrazole rings are approved for cancer treatment. In particular, some derivatives of this compound have shown cytotoxicity against colorectal carcinoma cells (RKO cell line). Compound 3i stands out, demonstrating potent scavenging activity and significant cytotoxic effects. Autophagy proteins are activated as a survival mechanism, while p53-mediated apoptosis is the predominant pathway of cell death .

Reductive Amination

The aldehyde can be used as a precursor for synthesizing other compounds. For instance, it serves as a starting material for the synthesis of 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline via direct reductive amination .

Drug Development

Pyrazoles and their derivatives play a crucial role in drug development. The pyrazole ring is present in various marketed drugs, including anti-inflammatory, analgesic, vasodilator, and antidepressant agents. Researchers continue to explore novel pyrazole-based compounds for therapeutic purposes .

Structural Modifications

Researchers have synthesized derivatives by modifying the aldehyde’s structure. These modifications can lead to compounds with altered pharmacological properties, potentially enhancing their efficacy or safety profiles .

Spectroscopic Studies

The aldehyde’s structure and its derivatives have been characterized using spectroscopic techniques such as IR and NMR. These studies provide valuable insights into their chemical properties and behavior .

properties

IUPAC Name

3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c24-20-10-6-17(7-11-20)16-28-22-12-8-18(9-13-22)23-19(15-27)14-26(25-23)21-4-2-1-3-5-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPQHNVTQGKINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde

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